molecular formula C12H11NO B13500751 1-(Quinolin-4-yl)prop-2-en-1-ol

1-(Quinolin-4-yl)prop-2-en-1-ol

Cat. No.: B13500751
M. Wt: 185.22 g/mol
InChI Key: AKDQYVMWKNHSBR-UHFFFAOYSA-N
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Description

1-(Quinolin-4-yl)prop-2-en-1-ol is a quinoline-based allylic alcohol with the molecular formula C₁₂H₁₁NO and a molecular weight of 185.22 g/mol . Its CAS registry number is 193095-14-6, and it is commercially available with a typical purity of ≥98% for research purposes . The hydroxyl and vinyl groups in its structure suggest reactivity in hydrogen bonding and conjugation-driven interactions, which may influence its biological and physicochemical properties.

Properties

Molecular Formula

C12H11NO

Molecular Weight

185.22 g/mol

IUPAC Name

1-quinolin-4-ylprop-2-en-1-ol

InChI

InChI=1S/C12H11NO/c1-2-12(14)10-7-8-13-11-6-4-3-5-9(10)11/h2-8,12,14H,1H2

InChI Key

AKDQYVMWKNHSBR-UHFFFAOYSA-N

Canonical SMILES

C=CC(C1=CC=NC2=CC=CC=C12)O

Origin of Product

United States

Comparison with Similar Compounds

Positional Isomers

  • 1-(Quinolin-2-yl)prop-2-en-1-ol (CAS 1478096-64-8): This isomer differs in the quinoline substitution position (2- vs. 4-). The altered electronic environment due to the nitrogen atom’s proximity in the 2-position may reduce solubility in polar solvents compared to the 4-substituted derivative .

Functional Group Modifications

  • 1-(Quinolin-4-yl)propan-1-one (CAS 83629-96-3): Replacing the hydroxyl group with a ketone eliminates hydrogen-bonding capacity, which could reduce bioavailability but enhance stability under acidic conditions .
  • The extended conjugation and chlorine atom enhance lipophilicity, favoring membrane penetration in biological systems .

Physicochemical Properties

Compound Molecular Weight (g/mol) Functional Groups Key Interactions
1-(Quinolin-4-yl)prop-2-en-1-ol 185.22 Hydroxyl, vinyl Hydrogen bonding, π-π stacking
1-(Quinolin-2-yl)prop-2-en-1-ol 185.22 Hydroxyl, vinyl Reduced solubility vs. 4-isomer
1-(Quinolin-4-yl)propan-1-one 183.22 Ketone Enhanced lipophilicity
3-(4-Chlorophenyl)chalcone 387.87 Chlorine, ketone Halogen bonding, π-π stacking

Notes:

  • Quinoline rings in crystal structures (e.g., 3-(4-chlorophenyl)-chalcone) exhibit centroid-to-centroid π-π interactions (3.428–3.770 Å), stabilizing the solid-state lattice .
  • The hydroxyl group in allylic alcohols may participate in intramolecular hydrogen bonding, affecting conformational flexibility .

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